N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide
Description
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide is a synthetic organic compound with a complex structure It features a cyclopentane ring substituted with a hydroxy group and a carboxamide group, along with a phenyl ring substituted with chlorine and methoxy groups
Properties
IUPAC Name |
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-20-12-5-4-11(13(16)10-12)6-9-17-14(18)15(19)7-2-3-8-15/h4-5,10,19H,2-3,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVSOYDSHHRSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)C2(CCCC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the substituted phenyl ethylamine, followed by its reaction with cyclopentanone to form the desired cyclopentane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-1-hydroxycyclopentane-1-carboxamide: shares structural similarities with other substituted phenyl ethylamines and cyclopentane derivatives.
Chloro(5-methoxy-2-[1-(4-methoxyphenyl)imino-N]ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]iridium: is another compound with a similar phenyl ring substitution pattern.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
